
(R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol
概要
説明
(R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol: is an organic compound that belongs to the class of phenyl ethanol derivatives It is characterized by the presence of a fluoro group at the fourth position and a methoxy group at the third position on the phenyl ring, with an ethanol moiety attached to the first carbon
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, (4-Fluoro-3-methoxyphenyl)acetone, using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound with high purity.
化学反応の分析
Types of Reactions: (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or diethyl ether.
Substitution: Sodium methoxide in methanol or potassium fluoride in dimethyl sulfoxide.
Major Products Formed:
Oxidation: (4-Fluoro-3-methoxyphenyl)acetone or (4-Fluoro-3-methoxyphenyl)acetaldehyde.
Reduction: (4-Fluoro-3-methoxyphenyl)ethane.
Substitution: Various substituted phenyl ethanol derivatives.
科学的研究の応用
Chemistry: (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to be used in the design of enzyme inhibitors or receptor ligands.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new therapeutic agents targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the manufacture of advanced materials and coatings.
作用機序
The mechanism of action of (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring contribute to its binding affinity and specificity towards certain enzymes or receptors. The ethanol moiety enhances its solubility and facilitates its transport across biological membranes. The compound may exert its effects by modulating the activity of target proteins, leading to changes in cellular processes and physiological responses.
類似化合物との比較
- (1r)-(4-Fluorophenyl)ethanol
- (1r)-(3-Methoxyphenyl)ethanol
- (1r)-(4-Methoxyphenyl)ethanol
Comparison: (R)-1-(4-Fluoro-3-methoxyphenyl)ethan-1-ol is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This dual substitution pattern imparts distinct chemical and biological properties compared to its analogs. For example, (1r)-(4-Fluorophenyl)ethanol lacks the methoxy group, which may affect its reactivity and binding affinity. Similarly, (1r)-(3-Methoxyphenyl)ethanol and (1r)-(4-Methoxyphenyl)ethanol lack the fluoro group, which may influence their chemical stability and biological activity.
特性
IUPAC Name |
(1R)-1-(4-fluoro-3-methoxyphenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)7-3-4-8(10)9(5-7)12-2/h3-6,11H,1-2H3/t6-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBGGCJKDXCBGP-ZCFIWIBFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)F)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601244530 | |
| Record name | (αR)-4-Fluoro-3-methoxy-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870849-57-3 | |
| Record name | (αR)-4-Fluoro-3-methoxy-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870849-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-4-Fluoro-3-methoxy-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601244530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
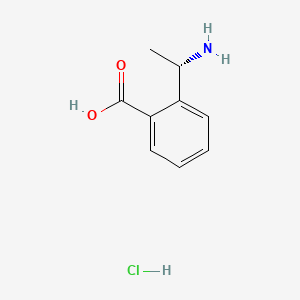
![(S)-1-[3,5-Bis(trifluoromethyl)phenyl]ethylamine (Hydrochloride)](/img/structure/B7947775.png)
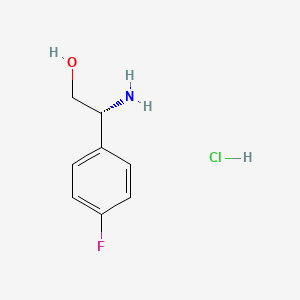
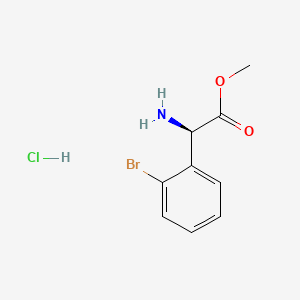



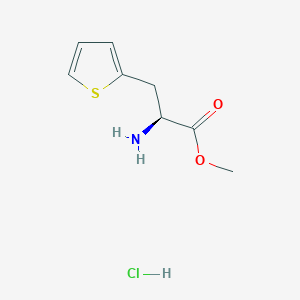


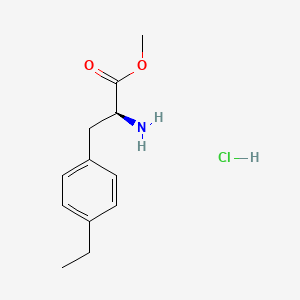

![(2R)-2-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B7947841.png)

